

# Toxicological Profile of 2-Pyrrolidineacetic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Pyrrolidineacetic acid

Cat. No.: B023996

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a significant lack of publicly available toxicological data for **2-Pyrrolidineacetic acid**. This guide summarizes the limited information available for this compound and provides a more detailed toxicological profile of structurally related and well-studied compounds, namely 2-pyrrolidone and its N-substituted derivatives (N-methyl-2-pyrrolidone and N-ethyl-2-pyrrolidone), as surrogate information. This data is intended to provide a general understanding of the potential toxicological profile of related structures but may not be representative of **2-Pyrrolidineacetic acid** itself. Direct toxicological testing of **2-Pyrrolidineacetic acid** is necessary to establish its specific safety profile.

## Introduction to 2-Pyrrolidineacetic Acid

**2-Pyrrolidineacetic acid**, also known as homoproline, is an organic compound containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom.<sup>[1]</sup> It has been identified in the urine of pregnant women and is found in tea and the plant *Tussilago farfara* (coltsfoot).<sup>[1]</sup> Despite its natural occurrence, a comprehensive toxicological profile for **2-Pyrrolidineacetic acid** is not readily available in the public domain.

## Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its toxicological behavior.

| Property          | Value                   | Reference           |
|-------------------|-------------------------|---------------------|
| Molecular Formula | C6H11NO2                | <a href="#">[1]</a> |
| Molecular Weight  | 129.16 g/mol            | <a href="#">[1]</a> |
| Water Solubility  | Predicted: 120 g/L      | <a href="#">[1]</a> |
| logP              | Predicted: -2.4 to -2.5 | <a href="#">[1]</a> |

## Toxicological Data for Structurally Related Compounds

Due to the scarcity of data on **2-Pyrrolidineacetic acid**, this section focuses on the toxicological profiles of 2-pyrrolidone, N-methyl-2-pyrrolidone (NMP), and N-ethyl-2-pyrrolidone (NEP).

### Acute Toxicity

Acute toxicity studies are conducted to determine the short-term adverse effects of a substance after a single or multiple exposures over a short period.

Table 1: Acute Toxicity Data for Related Compounds

| Compound                                                     | Test            | Route of Exposure | Species | Dose                   | Reference           |
|--------------------------------------------------------------|-----------------|-------------------|---------|------------------------|---------------------|
| 1-Pyrrolidineacetic acid, 2-oxo-3-((2-thienylcarbonyl)thio)- | LD50            | Oral              | Rat     | 5020 mg/kg             | <a href="#">[2]</a> |
| LD50                                                         | Intraperitoneal | Rat               |         | 1920 mg/kg             | <a href="#">[2]</a> |
| LD50                                                         | Oral            | Mouse             |         | 2960 mg/kg             | <a href="#">[2]</a> |
| LD50                                                         | Intraperitoneal | Mouse             |         | 2140 mg/kg             | <a href="#">[2]</a> |
| N-Vinyl-2-pyrrolidone                                        | LD50            | Oral              | Rat     | 1043 mg/kg             | <a href="#">[3]</a> |
| LD50                                                         | Dermal          | Rabbit            |         | 1040 mg/kg             | <a href="#">[3]</a> |
| LC50                                                         | Inhalation      | -                 |         | 3070 mg/m <sup>3</sup> | <a href="#">[3]</a> |

## Genotoxicity

Genotoxicity assays are used to assess the potential of a compound to damage genetic material.

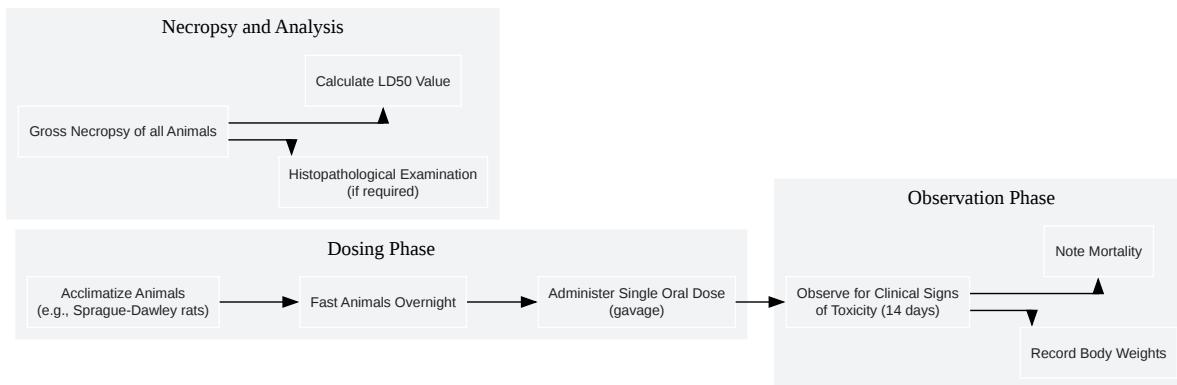
For the related compound N-methyl-2-pyrrolidone (NMP), results from *Salmonella* mutagenicity tests (Ames test) were negative, indicating it did not induce gene mutations in these bacterial strains.<sup>[4]</sup> Another compound, pyrroloquinoline quinone (PQQ) disodium salt, also showed negative results in the Ames test, though weak positive results were seen in *in vitro* chromosomal aberration tests which were not replicated *in vivo*.<sup>[5]</sup>

## Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental

toxicity in the offspring.

Studies on N-methyl-2-pyrrolidone (NMP) have shown developmental toxicity. In rats exposed via inhalation, the no-observed-adverse-effect level (NOAEL) for maternal and developmental toxicity was 30 and 60 ppm, respectively.[6] Fetal toxicity, indicated by reduced fetal weight, was observed at 120 ppm.[6] Oral administration of NMP to pregnant rats resulted in a NOAEL for maternal toxicity of 250 mg/kg/day and for developmental toxicity of 125 mg/kg/day.[7][8] At higher doses (500 and 750 mg/kg/day), NMP caused treatment-related malformations.[7][8]

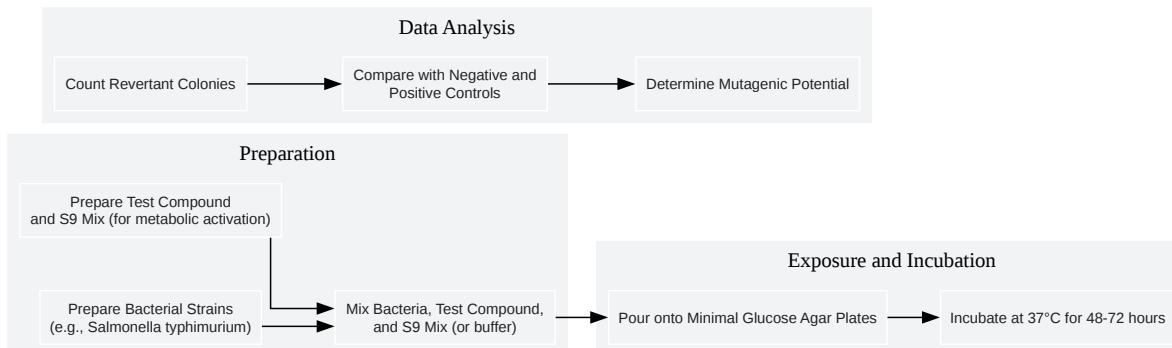

Similarly, N-ethyl-2-pyrrolidone (NEP) administered orally to rats was found to be embryotoxic and teratogenic at maternally toxic doses.[9] The NOAEL for developmental toxicity was determined to be 50 mg/kg body weight per day in rats.[9]

## Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of toxicological studies. Below are generalized methodologies for key toxicological endpoints, based on standard practices.

### Acute Oral Toxicity (LD50) Study

A typical acute oral toxicity study follows OECD Guideline 423.



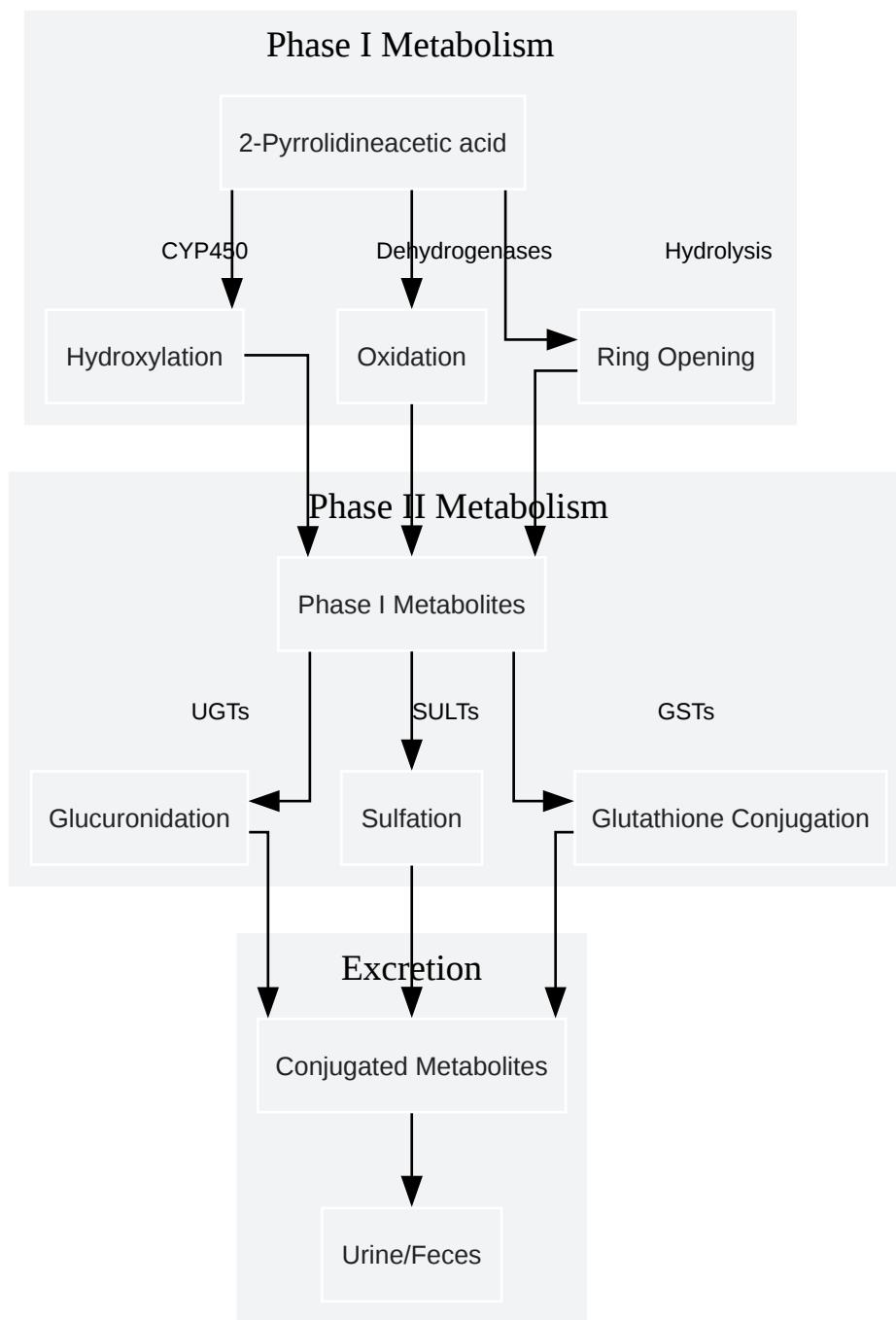

[Click to download full resolution via product page](#)

Caption: General workflow for an acute oral toxicity study.

## Bacterial Reverse Mutation Test (Ames Test)

The Ames test, following OECD Guideline 471, is a widely used method for identifying compounds that can cause gene mutations.




[Click to download full resolution via product page](#)

Caption: Simplified workflow for the Ames test.

## Potential Signaling Pathways and Metabolism

The metabolism of a compound is a key determinant of its toxicity. While the metabolic pathway of **2-Pyrrolidineacetic acid** is not documented, the metabolism of related pyrrolidine structures has been studied. For instance,  $\alpha$ -pyrrolidinovalerophenone ( $\alpha$ -PVP) undergoes reduction, hydroxylation, and opening of the pyrrolidine ring.[10] N-methyl-2-pyrrolidone (NMP) is metabolized to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).[11]

Below is a hypothetical metabolic pathway for **2-Pyrrolidineacetic acid**, illustrating potential biotransformation reactions.

[Click to download full resolution via product page](#)

Caption: Hypothetical metabolic pathway for **2-Pyrrolidineacetic acid**.

## Conclusion and Future Directions

The available data on the toxicological profile of **2-Pyrrolidineacetic acid** is extremely limited. While information on structurally related compounds such as 2-pyrrolidone, NMP, and NEP can provide some initial insights, it is not a substitute for direct testing. The reproductive and developmental toxicity observed for NMP and NEP highlights a potential area of concern that would need to be addressed for **2-Pyrrolidineacetic acid**.

To establish a comprehensive safety profile, a battery of toxicological tests is required, including assessments of acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Such data is crucial for any future development and application of **2-Pyrrolidineacetic acid** in research or industry.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Human Metabolome Database: Showing metabocard for 2-Pyrrolidineacetic acid (HMDB0029444) [hmdb.ca]
- 2. RTECS NUMBER-UX9676450-Chemical Toxicity Database [drugfuture.com]
- 3. fishersci.com [fishersci.com]
- 4. N-Methyl-2-pyrrolidone (872-50-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. Genotoxicity of pyrroloquinoline quinone (PQQ) disodium salt (BioPQQ™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Phase I and Phase II metabolism of  $\alpha$ -pyrrolidinovalerophenone ( $\alpha$ -PVP), methylenedioxypyrovalerone (MDPV) and methedrone by human liver microsomes and

human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human experimental exposure to N-methyl-2-pyrrolidone (NMP): toxicokinetics of NMP, 5-hydroxy- N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy- N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 2-Pyrrolidineacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023996#toxicological-profile-of-2-pyrrolidineacetic-acid>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)